molecular formula C61H104O22 B12070510 (7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

Cat. No.: B12070510
M. Wt: 1189.5 g/mol
InChI Key: QDNMAZUKNSYLDM-GOVWQSAZSA-N
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Description

The compound (7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one is a highly complex organic molecule. This compound features multiple chiral centers, hydroxyl groups, and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure, the introduction of hydroxyl groups, and the attachment of various side chains. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques, including the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield secondary alcohols.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: As a potential bioactive molecule with applications in drug discovery and development.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it could interact with enzymes or receptors in the body, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:

    Taxol: A complex diterpenoid used as an anticancer agent.

    Vancomycin: A glycopeptide antibiotic with a complex structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which could confer unique biological and chemical properties.

Properties

Molecular Formula

C61H104O22

Molecular Weight

1189.5 g/mol

IUPAC Name

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

InChI

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31-,32-,33-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52+,54+,55+,56-,57+,58-,59-,61-/m0/s1

InChI Key

QDNMAZUKNSYLDM-GOVWQSAZSA-N

Isomeric SMILES

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@H]3CCC(=O)O3)C

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C

Origin of Product

United States

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